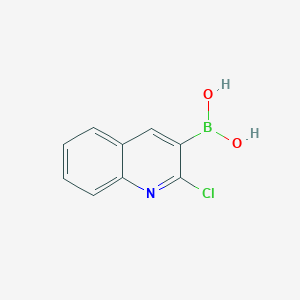

2-Chloroquinoline-3-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-chloroquinolin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BClNO2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQXYUOPSOXQCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2N=C1Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400737 | |

| Record name | 2-Chloroquinoline-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128676-84-6 | |

| Record name | 2-Chloroquinoline-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloroquinoline-3-boronic acid

Introduction: A Versatile Heterocyclic Building Block

2-Chloroquinoline-3-boronic acid (CAS No. 128676-84-6) has emerged as a pivotal reagent in the fields of medicinal chemistry and materials science. This compound uniquely combines the biologically significant quinoline scaffold with the versatile reactivity of a boronic acid and the strategic utility of a chloro-substituent. The quinoline ring system, a fusion of a benzene and a pyridine ring, is a well-established "privileged scaffold" found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antimalarial, and antibacterial properties.[1][2][3][4]

The presence of the boronic acid group at the 3-position makes this molecule an ideal coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[5][6][7][8] Simultaneously, the chlorine atom at the 2-position serves as a reactive handle, allowing for subsequent nucleophilic substitution reactions to further elaborate the molecular structure. This dual functionality makes this compound a highly valuable and versatile building block for the synthesis of complex organic molecules and the development of novel therapeutic agents.[5][9]

Physicochemical and Handling Properties

Proper handling and storage are critical for maintaining the integrity and reactivity of this compound. Like many boronic acids, it can be sensitive to moisture and may contain varying amounts of its anhydride form.[5][9]

| Property | Value | Source(s) |

| CAS Number | 128676-84-6 | [9] |

| Molecular Formula | C₉H₇BClNO₂ | [5][9] |

| Molecular Weight | 207.42 g/mol | [5][9] |

| Appearance | Solid | [5][9] |

| Solubility | Soluble in polar organic solvents | [5] |

| Storage | Store at 2-8°C in a dry, well-ventilated place | [9][10] |

| SMILES | OB(O)c1cc2ccccc2nc1Cl | [9] |

| InChI Key | JAQXYUOPSOXQCG-UHFFFAOYSA-N | [9] |

Synthetic Pathways: Accessing the Precursor

The direct synthesis of this compound is not extensively detailed in readily available literature. However, its synthesis logically proceeds from the well-established precursor, 2-chloroquinoline-3-carbaldehyde. The most common and efficient method for synthesizing this aldehyde is the Vilsmeier-Haack reaction, which involves the formylation and cyclization of an appropriate acetanilide using a Vilsmeier reagent (generated from phosphorus oxychloride or phosphorus pentachloride and DMF).[11][12]

Once the 2-chloroquinoline-3-carbaldehyde is obtained, a plausible, though not explicitly cited, multi-step conversion to the boronic acid would involve:

-

Reduction of the aldehyde group to a primary alcohol.

-

Conversion of the alcohol to a halide (e.g., a bromide).

-

Borylation , typically through a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent acidic workup.

The following workflow diagram illustrates this synthetic logic.

Caption: Proposed synthetic workflow from acetanilide to the target boronic acid.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl, styrene, and polyolefin structures.[6][8]

Mechanism of Action

The catalytic cycle of the Suzuki reaction involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (an aryl, vinyl, or alkyl halide), forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (after activation with a base to form a more nucleophilic boronate species) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7][8][13]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating framework for coupling this compound with an aryl bromide.

Objective: Synthesize a 3-aryl-2-chloroquinoline derivative.

Materials:

-

This compound (1.0 eq)

-

Aryl bromide (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent system (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O)

Methodology:

-

Inert Atmosphere Preparation: To a flame-dried Schlenk flask, add the this compound, the aryl bromide, the palladium catalyst, and the base. The use of a pre-catalyst and appropriate ligand can be optimized for challenging substrates.[14]

-

Causality Insight: An inert atmosphere (Nitrogen or Argon) is crucial. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.[13]

-

-

Solvent Degassing: Add the degassed solvent system to the flask. Degassing (e.g., via three freeze-pump-thaw cycles or by sparging with an inert gas) is critical to remove dissolved oxygen.

-

Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications in Medicinal Chemistry and Drug Discovery

The quinoline core is a cornerstone of many therapeutic agents.[1] The ability of this compound to serve as a precursor for complex quinoline derivatives makes it highly relevant in drug discovery. For instance, it is a reactant for preparing pyrazolopyrimidinamine derivatives that act as inhibitors of tyrosine and phosphinositide kinases, which are important targets in oncology.[9]

Furthermore, boronic acids themselves have proven to be effective pharmacophores. The drug Bortezomib (Velcade), a dipeptidyl boronic acid, is a proteasome inhibitor used to treat multiple myeloma, demonstrating that the boronic acid moiety can form reversible covalent bonds with enzyme active sites.[15] The incorporation of this functionality onto a quinoline scaffold offers a promising strategy for developing new classes of targeted therapeutics.[16]

| Biological Activity of Quinoline Scaffolds | Reference(s) |

| Anticancer / Antitumor | [1][3][4] |

| Antimalarial | [1][3][4] |

| Antibacterial / Antimicrobial | [1][3] |

| Anti-inflammatory | [1][3][4] |

| Antiviral / Anti-HIV | [1][3] |

| Antituberculosis | [1][3] |

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

| Safety Aspect | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, N95 respirator (US) or equivalent | [9] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid dust formation. Use in a well-ventilated area or fume hood. | [10] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [10] |

| First Aid (Skin) | Wash off immediately with plenty of soap and water. | [10] |

| First Aid (Inhalation) | Remove to fresh air. If not breathing, give artificial respiration. | [10][17] |

| Storage Class | 13 - Non Combustible Solids | [9] |

Conclusion

This compound, CAS 128676-84-6, is a sophisticated and highly functionalized building block. Its strategic combination of a quinoline core, a reactive chloro group, and a versatile boronic acid moiety provides chemists with a powerful tool for the synthesis of complex molecules. Its primary utility in Suzuki-Miyaura coupling reactions enables the efficient construction of novel molecular architectures with significant potential in the development of new pharmaceuticals and advanced materials. A thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full synthetic potential.

References

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]

-

2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

-

(PDF) A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride. ResearchGate. [Link]

-

Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. National Institutes of Health (NIH). [Link]

-

Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies. [Link]

-

2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. [Link]

-

ChemInform Abstract: 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions and Applications. ResearchGate. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CAS 128676-84-6: this compound [cymitquimica.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. 2-Chloro-3-quinolineboronic acid = 95 128676-84-6 [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. researchgate.net [researchgate.net]

- 12. chemijournal.com [chemijournal.com]

- 13. Yoneda Labs [yonedalabs.com]

- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

physical and chemical properties of 2-Chloroquinoline-3-boronic acid

An In-depth Technical Guide to 2-Chloroquinoline-3-boronic acid: Properties, Synthesis, and Applications

Executive Summary

This compound is a versatile heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. Its unique bifunctional nature, featuring a reactive boronic acid moiety and a chloro-substituted quinoline scaffold, establishes it as a pivotal building block in modern organic synthesis. This guide provides a comprehensive overview of its core physical and chemical properties, detailed spectroscopic characterization, and established protocols for its synthesis and application, particularly in palladium-catalyzed cross-coupling reactions. Authored for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective utilization in complex synthetic pathways.

The Strategic Importance of this compound

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The introduction of a boronic acid group at the 3-position and a chlorine atom at the 2-position of the quinoline core imparts a unique and powerful reactivity profile.

-

The Boronic Acid Moiety : Boronic acids are exceptionally useful in synthetic chemistry due to their stability, low toxicity, and versatile reactivity, most notably in the Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds.[3][4][5] In a biological context, the boronic acid group can act as a bioisostere of carboxylic acids and form reversible covalent bonds with diols, a feature exploited in drug design and sensor technology.[5][6]

-

The 2-Chloro Substituent : The chlorine atom at the C2 position serves two primary roles. It acts as an effective leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse functionalities.[7] Additionally, its electron-withdrawing nature modulates the electronic properties of the quinoline ring and influences the reactivity of the adjacent boronic acid group.

This dual functionality makes this compound a highly valuable intermediate, enabling sequential or orthogonal synthetic strategies for the construction of complex, polyfunctionalized quinoline derivatives.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis, including determining appropriate reaction solvents, purification methods, and storage conditions.

| Property | Value | Source(s) |

| Appearance | Off-white to yellow solid/powder | [8][9] |

| Molecular Formula | C₉H₇BClNO₂ | [7][8] |

| Molecular Weight | 207.42 g/mol | [8][10] |

| Melting Point | 144-147 °C or 184-190 °C | [9][10][11] |

| Boiling Point | 426.2 ± 55.0 °C (Predicted) | [10][11] |

| Density | 1.42 ± 0.1 g/cm³ (Predicted) | [10][11] |

| CAS Number | 128676-84-6 | [8][10] |

| Solubility | Soluble in polar organic solvents | [7] |

Note on Melting Point Discrepancy: Different commercial suppliers and safety data sheets report varying melting point ranges.[9][10][11] This variation may be attributable to differences in purity, crystalline form, or the presence of the corresponding boroxine anhydride, which can form upon dehydration. Researchers should verify the melting point of their specific batch as a preliminary purity check.

Chemical Reactivity and Handling

Stability and Storage

This compound is generally stable under normal laboratory conditions.[12] However, like many boronic acids, it is susceptible to dehydration, which can lead to the formation of a cyclic trimeric anhydride known as a boroxine. This process is often reversible upon exposure to water.

Key Storage Recommendations:

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize moisture exposure and prevent degradation.[10]

-

Handling: Avoid contact with strong oxidizing agents, strong bases, and acids.[12] Use appropriate personal protective equipment (PPE), including gloves and eye protection, as the compound is classified as a skin and eye irritant.[14][15]

Core Reactivity: A Bifunctional Linchpin

The compound's utility stems from the distinct reactivity of its two functional handles, which can be addressed selectively.

The boronic acid group is primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with aryl, heteroaryl, or vinyl halides/triflates.[4][8] This reaction is a cornerstone of modern drug discovery for constructing biaryl scaffolds.[16] The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetallation, and reductive elimination. Base activation of the boronic acid is a critical step to facilitate transmetallation.[4]

Protocol: Synthesis of 2-Chloroquinoline-3-carbaldehyde

This precursor is commonly synthesized using the Vilsmeier-Haack reaction, which formylates an activated aromatic ring. [17][18] Expertise & Causality: The Vilsmeier-Haack reagent (formed from POCl₃ and DMF) is a mild electrophile that cyclizes and formylates the acetanilide in a one-pot process. The use of an acetanilide protects the amine and directs the reaction, leading to the desired quinoline core. [17]

-

Reagent Preparation: In a three-neck flask under an inert atmosphere, cool N,N-dimethylformamide (DMF, 5 equiv.) to 0°C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4 equiv.) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir for 30 minutes.

-

Substrate Addition: Add the appropriate substituted acetanilide (1 equiv.) portion-wise to the Vilsmeier reagent.

-

Reaction: Slowly warm the mixture to room temperature and then heat to 80-90°C for 4-10 hours, monitoring by TLC. [17]5. Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

-

Isolation: The solid product precipitates. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude 2-chloroquinoline-3-carbaldehyde can be purified by recrystallization from ethanol.

Protocol: Conversion to this compound

A common route from the aldehyde involves oxidation to the carboxylic acid followed by a borylation reaction.

-

Oxidation: Dissolve 2-chloroquinoline-3-carbaldehyde (1 equiv.) in a mixture of t-butanol and 2-methyl-2-butene (4 equiv.). Add a solution of sodium chlorite (NaClO₂, 1.5 equiv.) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 equiv.) in water dropwise. Stir at room temperature until the starting material is consumed (TLC). Acidify the mixture with 1M HCl and extract the carboxylic acid with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate to yield 2-chloroquinoline-3-carboxylic acid. [19]2. Borylation (via Mixed Anhydride):

-

Activation: Dissolve the carboxylic acid (1 equiv.) in anhydrous THF and cool to -15°C. Add N-methylmorpholine (NMM, 1.1 equiv.) followed by dropwise addition of isobutyl chloroformate (1.1 equiv.). Stir for 1 hour to form the mixed anhydride.

-

Boron Introduction: In a separate flask, add bis(pinacolato)diboron (B₂Pin₂, 1.2 equiv.) and a suitable palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) under an inert atmosphere. Transfer the activated mixed anhydride solution via cannula to this flask.

-

Reaction & Hydrolysis: Allow the reaction to warm to room temperature and stir for 12-24 hours. Upon completion, quench the reaction and perform an acidic work-up (e.g., with 1M HCl) to hydrolyze the pinacol ester to the desired boronic acid. Purify by recrystallization or column chromatography.

-

Application in Synthesis: A Suzuki Coupling Protocol

This protocol provides a representative example of using this compound to synthesize a biaryl compound.

Trustworthiness & Self-Validation: This protocol incorporates standard best practices for Suzuki couplings. The choice of base, solvent, and catalyst/ligand system is crucial and often requires optimization for specific substrates. [20]Reaction progress should be rigorously monitored by TLC or LC-MS to confirm consumption of starting materials and formation of the desired product, validating the reaction's success.

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl bromide (1.1 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base, typically potassium carbonate (K₂CO₃, 2.5 equiv.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).

-

Reaction Execution: Heat the mixture to reflux (typically 80-100°C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.

Spectroscopic Characterization

Accurate spectroscopic analysis is essential to confirm the identity and purity of this compound. [21]

| Technique | Expected Observations |

|---|---|

| ¹H NMR | - Aromatic Protons: Multiple signals in the aromatic region (approx. 7.5-9.0 ppm) corresponding to the quinoline ring protons. - Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, typically between 5.0-8.0 ppm. Its position and intensity can vary due to exchange with water. |

| ¹³C NMR | - Quinoline Carbons: 9 distinct signals for the quinoline ring carbons. The carbon attached to the boronic acid (C3) will be broad due to quadrupolar relaxation from the boron atom. The carbon attached to chlorine (C2) will be shifted downfield. |

| ¹¹B NMR | A signal in the range of 28-33 ppm is characteristic of a trigonal planar arylboronic acid. [6] |

| IR Spectroscopy | - O-H Stretch: A broad band around 3200-3500 cm⁻¹ for the boronic acid OH groups. - B-O Stretch: A strong band around 1350-1400 cm⁻¹. - C=C / C=N Stretches: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | The molecular ion peak [M]+ should be observed, along with a characteristic isotopic pattern ([M+2]+) due to the presence of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). |

Conclusion

This compound stands out as a high-value, versatile building block for synthetic and medicinal chemistry. Its well-defined physicochemical properties and predictable, dual-mode reactivity provide chemists with a powerful tool for accessing novel and complex molecular architectures. The protocols and data presented in this guide offer a robust foundation for researchers to leverage this reagent's full potential in the development of next-generation pharmaceuticals and advanced materials.

References

-

ChemSynthesis. (n.d.). 2-chloro-3-quinolinylboronic acid. Retrieved from ChemSynthesis. [Link]

-

PubChem. (n.d.). 2-Chloroquinoline. Retrieved from National Center for Biotechnology Information. [Link]

-

Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6435-6455. [Link]

-

RSC Publishing. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from RSC Advances. [Link]

-

Semantic Scholar. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]

-

Synthonix. (n.d.). This compound. Retrieved from Synthonix. [Link]

-

ResearchGate. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. [Link]

-

International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]

-

MDPI. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from Molecules. [Link]

-

Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6435-6455. [Link]

-

Pinto, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

iChemical. (n.d.). 2 - Chloro - 3 - quinolineboronic acid, CAS No. 128676-84-6. Retrieved from iChemical. [Link]

-

Wikipedia. (n.d.). 2-Chloroquinoline. Retrieved from Wikipedia. [Link]

-

SpectraBase. (n.d.). 2-Chloroquinoline. Retrieved from SpectraBase. [Link]

-

ResearchGate. (2009). 2-Chloroquinoline-3-carboxylic acid. [Link]

-

Anitha, K., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Journal of Molecular Structure, 1230, 129891. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link]

-

Journal of Chemical Education. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

-

Pharmaceutical Technology. (2015). New Horizons for Cross-Coupling Reactions. [Link]

-

Nature Communications. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

-

ResearchGate. (n.d.). Cross-coupling of 3 with boronic acids. [Link]

-

National Center for Biotechnology Information. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Retrieved from Catalysts. [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. par.nsf.gov [par.nsf.gov]

- 7. CAS 128676-84-6: this compound [cymitquimica.com]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. This compound | 128676-84-6 [m.chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. 2 - Chloro - 3 - quinolineboronic acid, CAS No. 128676-84-6 - iChemical [ichemical.com]

- 14. 128676-84-6 | this compound | Organoborons | Ambeed.com [ambeed.com]

- 15. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pharmtech.com [pharmtech.com]

- 17. chemijournal.com [chemijournal.com]

- 18. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of 2-Chloroquinoline-3-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroquinoline-3-boronic acid is a pivotal building block in contemporary medicinal chemistry and materials science, prized for its utility in carbon-carbon and carbon-heteroatom bond formation, most notably in Suzuki-Miyaura cross-coupling reactions. Its unique structural motif, featuring a reactive boronic acid group at the C3 position and a versatile chlorine atom at the C2 position of the quinoline core, allows for sequential and site-selective functionalization. This guide provides an in-depth technical overview of the primary synthetic pathways to this valuable intermediate. We will explore a classical, multi-step approach commencing with a Vilsmeier-Haack reaction, alongside modern, direct C-H activation strategies. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the methodologies are presented to equip researchers with the knowledge to select and execute the optimal synthesis for their specific applications.

Introduction

The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The functionalization of this core is a central theme in drug discovery. Boronic acids and their derivatives have emerged as indispensable tools in organic synthesis, largely due to their stability, low toxicity, and exceptional performance in palladium-catalyzed cross-coupling reactions.

This compound merges these two valuable chemical entities. The chlorine atom at the 2-position can be readily displaced by a variety of nucleophiles, while the boronic acid at the 3-position provides a handle for introducing aryl, heteroaryl, or alkyl substituents. This dual functionality makes it a highly sought-after intermediate for creating complex molecular architectures and diverse compound libraries.

Synthetic Strategies for this compound

Two principal synthetic routes have been established for the preparation of this compound. The choice between these pathways often depends on factors such as starting material availability, scalability, and the desired purity profile.

Route 1: Multi-step Synthesis via Vilsmeier-Haack Reaction

This classical and robust approach involves the initial construction of a key intermediate, 2-chloro-3-formylquinoline, which is subsequently converted to the target boronic acid.

Principle and Rationale: The Vilsmeier-Haack reaction is a powerful method for the formylation and cyclization of activated aromatic compounds.[1][2] In this context, an N-arylacetamide (readily prepared from an aniline) undergoes an intramolecular cyclization and formylation reaction when treated with the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide). This reliably installs the required chloro and formyl groups onto the quinoline ring in a single, regioselective step.[3][4] The resulting aldehyde then serves as a precursor for the boronic acid functionality.

Workflow Diagram:

Caption: Workflow for the multi-step synthesis of this compound.

Detailed Experimental Protocol (Route 1):

Step 1a: Synthesis of Acetanilide (Starting Material)

-

Dissolve aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

To the clear solution, add acetic anhydride (1.2 eq) and stir until the reaction is complete.

-

Pour the mixture into a solution of sodium acetate in water and cool in an ice bath to precipitate the product.

-

Filter the solid acetanilide, wash with cold water, and recrystallize from aqueous ethanol.[5]

Step 1b: Synthesis of 2-Chloro-3-formylquinoline [2][5]

-

In a round-bottom flask equipped with a dropping funnel and magnetic stirrer, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0-5 °C in an ice-salt bath.

-

Add phosphorus oxychloride (POCl₃, 12.0 eq) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10 °C. The formation of the solid Vilsmeier reagent will be observed.

-

Add the prepared acetanilide (1.0 eq) portion-wise to the reagent mixture.

-

After the addition is complete, heat the reaction mixture to 80-100 °C and maintain for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Once the reaction is complete, carefully pour the mixture onto crushed ice with stirring.

-

The resulting solid precipitate is filtered, washed thoroughly with water until neutral, and dried.

-

Recrystallize the crude product from ethyl acetate to afford pure 2-chloro-3-formylquinoline.

Step 2: Conversion of 2-Chloro-3-formylquinoline to this compound Note: Several methods exist for the conversion of an aldehyde to a boronic acid. A common route proceeds via a tosylhydrazone intermediate followed by reaction with a borane source and subsequent hydrolysis. This guide outlines the general principle.

-

Formation of Tosylhydrazone: React 2-chloro-3-formylquinoline with p-toluenesulfonhydrazide in a suitable solvent like ethanol under reflux to form the corresponding tosylhydrazone.

-

Borylation: The isolated tosylhydrazone is then treated with a borane source, such as bis(pinacolato)diboron (B₂pin₂) or a borane-THF complex, often in the presence of a base.

-

Hydrolysis: The resulting boronate ester is hydrolyzed under acidic or basic conditions to yield the final this compound.

Route 2: Direct Iridium-Catalyzed C-H Borylation

This modern approach offers a more atom-economical pathway by directly functionalizing a C-H bond on the 2-chloroquinoline core.

Principle and Rationale: Transition-metal catalysis, particularly with iridium, has revolutionized C-H activation chemistry.[6][7] Iridium(I) complexes, in the presence of a bipyridine-type ligand, can catalytically activate specific C-H bonds for borylation with reagents like bis(pinacolato)diboron (B₂pin₂).[8][9] For 2-chloroquinoline, the reaction exhibits regioselectivity for the C3 position. This selectivity is governed by a complex interplay of steric and electronic factors, with the catalyst preferentially activating the C-H bond at the 3-position over other positions on the quinoline ring system.[8][9] This method avoids the multi-step sequence of the classical route, potentially leading to higher overall efficiency.

Catalytic Cycle Diagram:

Caption: Simplified catalytic cycle for Iridium-catalyzed C-H borylation.

Detailed Experimental Protocol (Route 2): This protocol is a representative example based on established literature for heteroaryl C-H borylation.[6][8][10][11]

-

To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-chloroquinoline (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), [Ir(cod)Cl]₂ (1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy, 3.0 mol%).

-

Add a dry, degassed solvent such as octane or tetrahydrofuran (THF).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction by GC-MS or LC-MS for the consumption of the starting material and formation of the boronate ester product.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

The resulting crude 2-chloroquinoline-3-pinacol boronate can be purified by column chromatography on silica gel.

-

The purified boronate ester is then subjected to hydrolysis (e.g., treatment with an aqueous acid like HCl) to yield this compound.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1: Vilsmeier-Haack | Route 2: Direct C-H Borylation |

| Number of Steps | Multiple (≥3) | Fewer (2, including hydrolysis) |

| Starting Materials | Readily available anilines | 2-Chloroquinoline |

| Reagents | Stoichiometric POCl₃, DMF | Catalytic Iridium, ligand |

| Atom Economy | Lower | Higher |

| Scalability | Well-established, scalable | Can be limited by catalyst cost/availability |

| Key Challenges | Handling of POCl₃, multiple purifications | Catalyst optimization, regioselectivity control |

| Overall Yield | Moderate to good | Generally good to excellent |

Purification and Characterization

Purification: Arylboronic acids can be challenging to purify due to their propensity to form trimeric anhydrides (boroxines) upon dehydration.[12]

-

Recrystallization: This is a common method, using solvents like hot water, ethanol, or mixtures of ethyl acetate and hexanes.[13][14]

-

Acid-Base Extraction: A highly effective method involves dissolving the crude boronic acid in an organic solvent (e.g., diethyl ether) and extracting it into an aqueous basic solution (e.g., NaOH). The basic aqueous layer, containing the boronate salt, is then washed with an organic solvent to remove non-acidic impurities. The aqueous layer is subsequently acidified (e.g., with HCl) to precipitate the pure boronic acid, which is then filtered.[15]

-

Chromatography: While possible, silica gel chromatography can be difficult. Using neutral alumina or employing specialized solvent systems may be more effective.[13]

Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point: As an indicator of purity.

Safety Considerations

-

Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water, liberating toxic and corrosive gases.[16][17][18] It must be handled with extreme caution in a well-ventilated chemical fume hood.[16][19] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[19][20]

-

Borane Reagents: Borane complexes and diboron reagents can be flammable and moisture-sensitive. Handle under an inert atmosphere.

-

General Precautions: Always review the Safety Data Sheet (SDS) for all chemicals before use. Standard laboratory safety practices should be followed at all times.

Conclusion and Future Outlook

The synthesis of this compound is well-established, with both classical and modern catalytic methods providing viable pathways. The multi-step Vilsmeier-Haack approach is reliable and utilizes inexpensive starting materials, making it suitable for large-scale synthesis. In contrast, the direct C-H borylation route offers a more elegant and atom-economical alternative, which is particularly attractive for rapid analog synthesis and library generation in a research setting.

Future research will likely focus on developing more cost-effective and environmentally benign catalysts for C-H borylation, potentially using earth-abundant metals. Further optimization of reaction conditions to improve regioselectivity and functional group tolerance will continue to enhance the utility of this powerful synthetic strategy, solidifying the importance of this compound as a key intermediate in the advancement of chemical and pharmaceutical sciences.

References

- 1. [PDF] Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. | Semantic Scholar [semanticscholar.org]

- 2. chemijournal.com [chemijournal.com]

- 3. chemijournal.com [chemijournal.com]

- 4. chemijournal.com [chemijournal.com]

- 5. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

- 7. escholarship.org [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers in Iridium-Catalyzed C-H Borylation: Attaining Novel Reactivity and Selectivity [escholarship.org]

- 11. Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. lobachemie.com [lobachemie.com]

- 18. my.airliquide.com [my.airliquide.com]

- 19. fishersci.com [fishersci.com]

- 20. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

2-Chloroquinoline-3-boronic acid molecular structure and formula

An In-Depth Technical Guide to 2-Chloroquinoline-3-boronic acid: A Cornerstone Building Block for Modern Drug Discovery

Executive Summary

This compound is a heterocyclic organic compound that has emerged as a pivotal building block for researchers in medicinal chemistry and materials science. Its unique bifunctional nature, possessing both a reactive chloro-substituent and a versatile boronic acid moiety on a privileged quinoline scaffold, makes it an invaluable tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, core reactivity, and applications, with a particular focus on its role in the synthesis of pharmacologically active agents. Authored from the perspective of a Senior Application Scientist, this document emphasizes the practical causality behind experimental protocols, offering field-proven insights for professionals in drug development.

Introduction: The Strategic Value of the Quinoline Scaffold and Boronic Acids

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif of profound importance in pharmaceutical science.[1] Compounds incorporating this scaffold have demonstrated a vast spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The strategic functionalization of this core allows for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.

Parallel to the rise of privileged scaffolds, boronic acids have revolutionized synthetic chemistry, primarily through their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4] These organoboron compounds are generally stable, exhibit low toxicity, and their reactivity is highly tunable, making them ideal intermediates in drug development pipelines.[4]

This compound synergistically combines these two powerful chemical entities. The boronic acid at the 3-position serves as a synthetic handle for carbon-carbon bond formation, while the chlorine atom at the 2-position offers a secondary site for nucleophilic substitution, enabling the sequential and controlled elaboration of the quinoline core. This dual reactivity is key to its utility in building diverse molecular libraries for high-throughput screening and lead optimization.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. Understanding these properties is critical for its proper handling, storage, and application in synthesis.

Molecular Structure

The structure consists of a quinoline ring chlorinated at the C2 position and functionalized with a boronic acid group [-B(OH)₂] at the C3 position.

Caption: Molecular Structure of this compound.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₉H₇BClNO₂ | [5][6][7][8] |

| Molecular Weight | 207.42 g/mol | [5][6] |

| CAS Number | 128676-84-6 | [5][6][9] |

| Appearance | Off-white to light yellow powder | [5] |

| Purity | ≥95% (typically by HPLC) | [5][6][8] |

| SMILES | OB(O)c1cc2ccccc2nc1Cl | [6][8] |

| InChI Key | JAQXYUOPSOXQCG-UHFFFAOYSA-N | [6][10] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][7] This reaction forms a new carbon-carbon bond between the quinoline C3 position and an sp²-hybridized carbon of an aryl or vinyl halide/triflate, providing a direct route to complex biaryl systems that are prevalent in medicinal chemistry.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of a 2-Chloro-3-arylquinoline

This protocol describes a representative Suzuki coupling.

Objective: To synthesize 2-chloro-3-(4-methoxyphenyl)quinoline.

Materials:

-

This compound (1.0 eq)

-

1-Bromo-4-methoxybenzene (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

1,4-Dioxane and Water (4:1 mixture)

Methodology:

-

Vessel Preparation: To a 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (207 mg, 1.0 mmol), 1-bromo-4-methoxybenzene (206 mg, 1.1 mmol), and potassium carbonate (414 mg, 3.0 mmol).

-

Scientist's Insight: Using a Schlenk flask is crucial for maintaining an inert atmosphere. The palladium catalyst is sensitive to oxygen, especially at elevated temperatures, and oxidative degradation can lead to lower yields and catalyst decomposition.

-

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and nitrogen (or argon) three times to remove all oxygen.

-

Scientist's Insight: This vacuum/backfill cycle is more effective at removing atmospheric oxygen than simply purging with a stream of inert gas.

-

-

Solvent Addition: Add 10 mL of a degassed 4:1 mixture of dioxane and water via syringe.

-

Scientist's Insight: The solvent system is critical. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base (K₂CO₃). The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid by forming a more nucleophilic boronate species.

-

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Add 20 mL of ethyl acetate and 20 mL of water. Transfer the mixture to a separatory funnel, shake, and separate the layers.

-

Extraction: Extract the aqueous layer twice more with 15 mL portions of ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Scientist's Insight: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase, improving the efficiency of the drying agent.

-

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound is realized in its application as a scaffold for synthesizing targeted therapeutic agents.

-

Kinase Inhibitors: It serves as a reactant for the preparation of pyrazolopyrimidinamine derivatives, which have been investigated as inhibitors of tyrosine and phosphinositide kinases.[6] These enzymes are often dysregulated in cancer and inflammatory diseases, making them high-value drug targets.

-

Antiviral Agents: The 2-chloroquinoline core is a recognized pharmacophore. Recent research has explored 2-chloroquinoline-based frameworks as potential dual inhibitors of essential SARS-CoV-2 proteases (MPro and PLPro), highlighting the scaffold's utility in developing novel antiviral therapies.[11]

-

Versatile Intermediate: The chlorine at the C2 position can be readily displaced by various nucleophiles (e.g., amines, thiols, alcohols) after the Suzuki coupling has been performed at the C3 position. This allows for the creation of a large, diverse library of compounds from a single precursor, accelerating the structure-activity relationship (SAR) studies that are central to drug optimization.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for user safety. The following information is derived from supplier Safety Data Sheets (SDS).

| Hazard Category | GHS Classification and Precautionary Statements | Reference |

| Health Hazards | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [10] |

| Handling | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves, eye protection, and face protection. | [12] |

| First Aid | IF ON SKIN (P302+P352): Wash with plenty of soap and water.IF IN EYES (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] |

| Storage | Store at 2-8 °C in a tightly closed container in a dry, well-ventilated place. Boronic acids can be sensitive to moisture. | [5][6][7] |

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool that empowers medicinal chemists to rapidly access novel and diverse chemical matter. Its dual-functional nature allows for orthogonal synthetic strategies, making it a highly efficient building block for constructing complex molecules. As the demand for new therapeutics against challenging diseases like cancer and viral infections continues to grow, the importance of versatile and powerful building blocks like this compound will only increase. Its proven utility in generating libraries of drug-like molecules ensures its continued prominence in both academic research and industrial drug discovery programs.

References

-

2-chloro-3-quinolinylboronic acid. ChemSynthesis.[Link]

-

This compound. Synthonix.[Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.[Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Publishing.[Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.[Link]

-

2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar.[Link]

-

Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies.[Link]

-

Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PubMed Central.[Link]

-

(PDF) 2-Chloroquinoline-3-carboxylic acid. ResearchGate.[Link]

-

2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate.[Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.[Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI.[Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Chloro-3-quinolineboronic acid = 95 128676-84-6 [sigmaaldrich.com]

- 7. CAS 128676-84-6: this compound [cymitquimica.com]

- 8. Synthonix, Inc > Boronic Acids and Derivatives > this compound - [C2781] [synthonix.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. 128676-84-6 | this compound | Organoborons | Ambeed.com [ambeed.com]

- 11. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

(2-Chloro-3-quinolinyl)boronic acid stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of (2-Chloro-3-quinolinyl)boronic acid

Introduction

(2-Chloro-3-quinolinyl)boronic acid, identified by CAS Number 128676-84-6, is a pivotal heterocyclic building block in modern organic synthesis.[1] Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of medicinal chemistry for the construction of complex biaryl structures found in numerous pharmacologically active molecules.[2] The integrity of this reagent is paramount; its degradation not only compromises reaction yields and purity but can also introduce impurities that complicate downstream processes. This guide provides a comprehensive overview of the factors governing the stability of (2-Chloro-3-quinolinyl)boronic acid, details its primary degradation pathways, and establishes rigorous protocols for its optimal storage and handling to ensure its viability for research and drug development applications.

Core Chemical Properties and Intrinsic Stability

(2-Chloro-3-quinolinyl)boronic acid is typically supplied as an off-white to pale solid.[3] Like many arylboronic acids, it is a crystalline solid with a relatively high melting point (144-147°C), which is indicative of a stable lattice structure under ideal conditions.[4][5] However, the molecule's functionality—a Lewis acidic boronic acid group on an electron-deficient, basic quinoline scaffold—creates a chemical dichotomy that governs its stability profile. The presence of the basic nitrogen atom in the quinoline ring introduces specific degradation vulnerabilities not as prevalent in simple arylboronic acids.[6]

| Property | Value | Source(s) |

| CAS Number | 128676-84-6 | [1] |

| Molecular Formula | C₉H₇BClNO₂ | [7] |

| Molecular Weight | 207.42 g/mol | [7] |

| Physical Form | Solid | |

| Melting Point | 144-147 °C | [4] |

Principal Degradation Pathways and Mechanistic Insights

The stability of (2-Chloro-3-quinolinyl)boronic acid is primarily challenged by three chemical processes: protodeboronation, anhydride formation (boroxine), and oxidation. Understanding these pathways is critical for mitigating reagent decomposition.

Protodeboronation: The Primary Degradation Route

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid moiety with a hydrogen atom, thereby converting the starting material into 2-chloroquinoline.[6] This is often the most significant and irreversible degradation pathway.[8]

-

Causality: The reaction is highly dependent on pH and the presence of water.[6][9] It can be catalyzed by both acid and base.[6] For heteroaromatic boronic acids like the topic compound, which contain a basic nitrogen, the mechanism can be complex. Under neutral pH conditions, the molecule can exist as a zwitterion, which has been shown to undergo rapid unimolecular protodeboronation.[6] In the basic conditions typical of Suzuki-Miyaura couplings, the formation of the anionic boronate species ([ArB(OH)₃]⁻) makes the aryl group more electron-rich and thus more susceptible to protonolysis.[10][11]

Anhydride Formation: The Reversible Dehydration

Boronic acids have a strong propensity to undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[5][12]

-

Causality: This is an equilibrium process driven by the removal of water. While often perceived as degradation, it is a reversible transformation. In the presence of moisture, boroxines rapidly hydrolyze back to the parent boronic acid.[12] However, the presence of significant amounts of boroxine alters the reagent's molecular weight and can lead to stoichiometric errors and inconsistent reactivity in anhydrous reaction systems. Commercial products may contain varying amounts of the corresponding anhydride.

Oxidation: Cleavage of the C-B Bond

The carbon-boron bond is also susceptible to cleavage by oxidative processes, typically yielding the corresponding phenol, 2-chloro-3-hydroxyquinoline.

-

Causality: This pathway is often mediated by exposure to atmospheric oxygen, peroxides, or other oxidizing agents.[13] While less systematically studied for this specific molecule compared to protodeboronation, oxidative degradation is a known instability pathway for many boronic acids and can be a major contributor to sample decomposition, particularly during long-term storage or under harsh reaction conditions.[9][13]

Caption: Figure 1: Primary Degradation Pathways.

Validated Storage and Handling Protocols

Adherence to strict storage and handling protocols is a self-validating system to ensure the long-term stability and purity of (2-Chloro-3-quinolinyl)boronic acid. The following recommendations are synthesized from supplier safety data sheets and established best practices for arylboronic acids.

Recommended Storage Conditions

The primary objective of proper storage is to mitigate exposure to moisture, air (oxygen), heat, and light.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C [3][4] | Refrigeration slows the rate of all chemical degradation pathways. |

| Atmosphere | Inert Gas (Argon or Nitrogen) [4] | Prevents oxidative degradation and minimizes exposure to atmospheric moisture. |

| Container | Tightly Sealed, Opaque Container [1][14] | Protects from moisture and air ingress. Opaque material protects against potential photodegradation. |

| Environment | Dry, Cool, Well-Ventilated Area [1][14] | Ensures a stable external environment and prevents accidental exposure to incompatible vapors or conditions. |

Experimental Workflow: Safe Handling Protocol

Proper handling technique is essential to prevent contamination and degradation of the bulk material, as well as to ensure user safety.

Caption: Figure 2: Recommended Handling Workflow.

Step-by-Step Handling Methodology:

-

Preparation: Before opening, allow the container to warm to ambient temperature inside a desiccator. This is a critical step to prevent condensation of atmospheric moisture onto the cold solid.

-

Inert Environment: All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to air and moisture.

-

Dispensing: Use clean, dry spatulas and glassware. Quickly weigh the required amount and securely close the main container immediately.

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood while wearing appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Avoid Incompatibilities: Keep the reagent away from strong oxidizing agents, strong bases, and water.[1]

Methods for Stability and Purity Assessment

Periodic assessment of reagent quality is a crucial component of laboratory quality control.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Can be used to detect the appearance of the protodeboronated product (2-chloroquinoline) by identifying its characteristic aromatic signals, which will differ from the parent boronic acid.

-

¹¹B NMR: This is an excellent technique for directly observing the boron environment. A sharp signal corresponds to the trigonal boronic acid, while the formation of tetrahedral boronate species or boroxines will result in different chemical shifts.[15]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS): An effective method for detecting and quantifying low-level impurities and degradation products, separating them from the main component based on polarity and identifying them by mass.

-

Melting Point Analysis: A broadened melting point range or a depression from the literature value (144-147°C) is a strong indicator of the presence of impurities.[4]

Conclusion

While (2-Chloro-3-quinolinyl)boronic acid is an indispensable tool in synthetic chemistry, its efficacy is intrinsically linked to its chemical stability. The primary degradation pathways of protodeboronation and oxidation are largely irreversible and exacerbated by moisture and air. By implementing the rigorous storage and handling protocols detailed in this guide—specifically, refrigerated storage (2-8°C) under a dry, inert atmosphere—researchers can effectively preserve the integrity of this valuable reagent, ensuring experimental reproducibility and the successful synthesis of target molecules.

References

- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)

- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.

-

Wikipedia Contributors. (2023). Protodeboronation. Wikipedia. [Link]

-

Ivanov, A. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]

-

iChemical. (n.d.). 2 - Chloro - 3 - quinolineboronic acid, CAS No. 128676-84-6. iChemical. [Link]

-

ChemSynthesis. (2025). 2-chloro-3-quinolinylboronic acid. ChemSynthesis. [Link]

-

Marinaro, W. A., et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences. [Link]

-

Wikipedia Contributors. (2023). Boronic acid. Wikipedia. [Link]

Sources

- 1. 2-CHLOROQUINOLINE-3-BORONIC ACID - Safety Data Sheet [chemicalbook.com]

- 2. CAS 128676-84-6: this compound [cymitquimica.com]

- 3. 2 - Chloro - 3 - quinolineboronic acid, CAS No. 128676-84-6 - iChemical [ichemical.com]

- 4. This compound | 128676-84-6 [m.chemicalbook.com]

- 5. Boronic acid - Wikipedia [en.wikipedia.org]

- 6. Protodeboronation - Wikipedia [en.wikipedia.org]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. benchchem.com [benchchem.com]

- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.ed.ac.uk [research.ed.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-Chloroquinoline-3-boronic acid in Organic Solvents

Abstract

2-Chloroquinoline-3-boronic acid is a pivotal building block in contemporary medicinal chemistry and materials science, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl compounds.[1][2][3] The efficiency of these synthetic routes, along with subsequent purification and formulation processes, is intrinsically linked to the solubility of this reagent in organic solvents. This technical guide provides a comprehensive analysis of the physicochemical properties of this compound, offers a predictive assessment of its solubility in a range of common organic solvents, and details robust, field-proven protocols for both thermodynamic and kinetic solubility determination. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this versatile compound.

Introduction: The Strategic Importance of Solubility

In the landscape of drug discovery and organic synthesis, understanding a compound's solubility is not merely a procedural step but a cornerstone of process development. For a key intermediate like this compound, solubility data dictates the choice of reaction media, influences reaction kinetics, and is critical for developing effective crystallization and purification strategies.[4] Poor solubility can lead to challenges in achieving desired concentrations for reactions, resulting in lower yields and reproducibility issues. Conversely, a well-characterized solubility profile enables rational solvent selection, enhancing process efficiency and scalability. This guide delves into the core principles governing the solubility of this compound, moving from theoretical prediction to practical experimental determination.

Physicochemical Profile and Its Influence on Solubility

The solubility of a compound is a direct consequence of its molecular structure and the intermolecular forces it can establish with a solvent. The structure of this compound presents several key features that govern its dissolution behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 128676-84-6 | [1][5] |

| Molecular Formula | C₉H₇BClNO₂ | [1] |

| Molecular Weight | 207.42 g/mol | |

| Appearance | Off-white to white solid/powder | |

| Melting Point | 144-147 °C | [6] |

| Storage Conditions | 2-8°C, Inert atmosphere | [6] |

The molecule can be deconstructed into three key domains:

-

The Quinoline Ring System: This large, aromatic, and heterocyclic scaffold is inherently hydrophobic but contains a nitrogen atom that can act as a hydrogen bond acceptor.

-

The Chloro Group: The electron-withdrawing nature of the chlorine atom at the 2-position influences the electron density of the quinoline ring system, impacting its polarity.

-

The Boronic Acid Group (-B(OH)₂): This is the most significant contributor to the compound's polarity. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating interactions with polar solvents.[7]

A critical, and often overlooked, characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic, trimeric anhydrides known as boroxines . This equilibrium is solvent-dependent and can significantly complicate solubility measurements, as the boroxine will have a markedly different solubility profile from the monomeric acid.[8] Furthermore, boronic acids can be sensitive to moisture and may undergo protodeboronation under certain conditions, a process where the C-B bond is cleaved.[9]

Sources

- 1. CAS 128676-84-6: this compound [cymitquimica.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. King-Pharm Co., Ltd. [king-pharm.com]

- 6. This compound | 128676-84-6 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Characterization and Mitigation of Anhydride Formation in 2-Chloroquinoline-3-boronic Acid

Abstract: 2-Chloroquinoline-3-boronic acid is a pivotal building block in contemporary drug discovery and development, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] However, a frequently overlooked characteristic of this and other boronic acids is their propensity to exist in a dynamic equilibrium with their cyclic trimeric anhydride, known as a boroxine.[3][4] This guide provides an in-depth analysis of the fundamental principles governing this equilibrium, the specific factors influencing anhydride formation in the 2-chloroquinoline scaffold, and a suite of robust analytical and preparative protocols. By treating the reagent not as a static entity but as a dynamic system, researchers can significantly enhance experimental reproducibility, optimize reaction yields, and ensure the stoichiometric integrity of their synthetic protocols.

The Fundamental Equilibrium: Boronic Acid Monomer vs. Boroxine Trimer

Boronic acids are subject to a reversible dehydration reaction where three monomeric units condense to form a six-membered ring with alternating boron and oxygen atoms, known as a boroxine, releasing three equivalents of water in the process.[5][6] This equilibrium is fundamental to understanding the behavior of this compound both on the shelf and in solution.

The reaction is governed by the Lewis acidic nature of the boron atom. The vacant p-orbital on boron facilitates a nucleophilic attack from a hydroxyl oxygen of an adjacent boronic acid molecule, initiating a stepwise condensation cascade.[7] While the overall reaction is often reversible, its position is highly sensitive to environmental conditions.[8][9] The formation of the boroxine is an entropically favored process due to the release of three water molecules.[6][8]

References

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2-Chloroquinoline-3-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroquinoline-3-boronic acid is a valuable building block in medicinal chemistry and materials science, offering a versatile scaffold for the synthesis of complex molecular architectures. Despite its growing importance, a comprehensive, publicly available repository of its spectroscopic data remains elusive. This technical guide aims to fill this gap by providing a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features of this compound. Drawing upon data from structurally related analogs and fundamental spectroscopic principles, this document serves as a predictive guide for researchers working with this compound. It underscores the necessity for thorough experimental validation and provides a foundational framework for the interpretation of newly acquired data.

Introduction: The Significance of this compound

The quinoline moiety is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents with activities spanning antimicrobial, anticancer, and anti-inflammatory applications.[1][2] The introduction of a boronic acid group at the 3-position and a chlorine atom at the 2-position of the quinoline ring system creates a highly versatile trifunctional molecule. The boronic acid is amenable to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the facile formation of carbon-carbon bonds. The chloro substituent can participate in nucleophilic aromatic substitution reactions, while the quinoline nitrogen offers a site for coordination or quaternization. This unique combination of reactive sites makes this compound a key intermediate for the synthesis of novel pharmaceuticals and functional materials.

A thorough understanding of the spectroscopic properties of this compound is paramount for reaction monitoring, quality control, and the unambiguous characterization of its derivatives. This guide provides an in-depth, albeit predictive, analysis of its NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. The following sections detail the expected ¹H, ¹³C, and ¹¹B NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the quinoline ring and the acidic protons of the boronic acid group. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom, the boronic acid group, and the quinoline nitrogen.

Expected ¹H NMR Data (in CDCl₃ or DMSO-d₆):

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| H-4 | 8.5 - 8.8 | s | - | Singlet due to the absence of adjacent protons. Downfield shift due to proximity to the nitrogen and chloro group. |

| H-5 | 8.0 - 8.2 | d | 8.0 - 8.5 | Doublet due to coupling with H-6. |

| H-6 | 7.6 - 7.8 | t | 7.0 - 8.0 | Triplet due to coupling with H-5 and H-7. |

| H-7 | 7.8 - 8.0 | t | 7.0 - 8.0 | Triplet due to coupling with H-6 and H-8. |

| H-8 | 7.9 - 8.1 | d | 8.0 - 8.5 | Doublet due to coupling with H-7. |

| B(OH)₂ | 5.0 - 7.0 (broad) | s | - | Broad singlet, exchangeable with D₂O. Chemical shift is highly dependent on solvent and concentration. |

Causality Behind Expected Shifts:

-

H-4: The deshielding effect of the adjacent nitrogen atom and the C-2 chloro substituent will cause this proton to resonate at the lowest field among the aromatic protons.

-

H-5 and H-8: These protons are in peri positions relative to the fused ring system, leading to a downfield shift compared to a simple benzene ring.

-

H-6 and H-7: These protons will exhibit chemical shifts typical of aromatic protons in a fused ring system.

-

B(OH)₂: The protons of the boronic acid are acidic and will readily exchange with solvent protons, resulting in a broad signal. The exact chemical shift is highly variable.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts will be influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Expected ¹³C NMR Data (in CDCl₃ or DMSO-d₆):

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C-2 | 150 - 155 | Attached to chlorine and nitrogen, resulting in a significant downfield shift. |

| C-3 | 125 - 130 (broad) | Attached to the boron atom. The signal may be broadened due to quadrupolar relaxation of the boron nucleus. The ipso-carbon attached to boron can sometimes be difficult to detect.[3] |

| C-4 | 140 - 145 | Deshielded by the adjacent nitrogen. |

| C-4a | 128 - 132 | Quaternary carbon at the ring junction. |

| C-5 | 128 - 131 | |

| C-6 | 127 - 130 | |

| C-7 | 130 - 134 | |

| C-8 | 126 - 129 | |

| C-8a | 148 - 152 | Quaternary carbon adjacent to the nitrogen. |

Expert Insights on ¹³C NMR:

-